7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione
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Overview
Description
7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione is a synthetic organic compound with a complex structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the but-2-enyl and diethylpyrazolyl groups. Key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Pyrazole Substitution: The diethylpyrazolyl group is introduced via nucleophilic substitution reactions, often using pyrazole derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases, including cancer and infectious diseases.
Industry
In industrial applications, the compound’s unique chemical properties are leveraged in the development of new materials, such as polymers and coatings, that require specific functional group interactions.
Mechanism of Action
The mechanism of action of 7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant effects.
Theobromine (3,7-dimethylxanthine): Another purine derivative with mild stimulant and diuretic effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator effects.
Uniqueness
7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-5-8-9-22-13-14(21(4)17(25)19-15(13)24)18-16(22)23-12(7-3)10-11(6-2)20-23/h5,8,10H,6-7,9H2,1-4H3,(H,19,24,25)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNWNZYQUGTHGJ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC=CC)C(=O)NC(=O)N3C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C/C=C/C)C(=O)NC(=O)N3C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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